molecular formula C15H20FN5O2S B5530009 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide

Cat. No. B5530009
M. Wt: 353.4 g/mol
InChI Key: VQUCJQGSWIPCKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves complex reactions, often targeting specific biological or chemical activities. For example, sulfonamide derivatives with various substituents have been synthesized to explore their herbicidal activities against a range of plants. These syntheses often involve the introduction of different heterocyclic groups to examine structure-activity relationships (SAR) (Lee et al., 1996).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including the specific compound , is crucial for their activity. The detailed structure-activity analysis helps in understanding how different substituents affect their biological or chemical properties. Advanced spectroscopic and crystallographic techniques are often used to elucidate these structures and their implications on functionality (Zhang et al., 2010).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, contributing to their broad spectrum of applications. Their reactivity can be tailored by modifying the heterocyclic groups or the substituents on the benzene ring. For instance, reactions involving N-fluorobenzenesulfonimide have been explored for the functionalization of fullerenes and other substrates, indicating the versatility of these compounds in organic synthesis (Li et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamides, including solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various fields, such as material science and pharmaceuticals. The crystal structure analysis provides insights into the intermolecular interactions that govern these physical properties (Sowrirajan et al., 2022).

Chemical Properties Analysis

The chemical properties of "N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide" and related compounds, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific transformations, are central to their utility in chemical synthesis and biological applications. These properties are determined by the compound's functional groups and overall molecular architecture (Yi et al., 2020).

properties

IUPAC Name

N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN5O2S/c1-3-17-15-20-11(2)10-14(21-15)18-8-9-19-24(22,23)13-7-5-4-6-12(13)16/h4-7,10,19H,3,8-9H2,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUCJQGSWIPCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)NCCNS(=O)(=O)C2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)-2-fluorobenzenesulfonamide

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